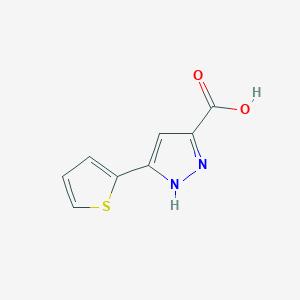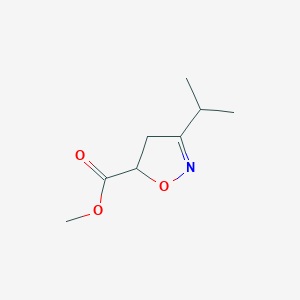
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate, also known as MDO, is a synthetic compound with potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The compound has been synthesized using various methods, and its potential as a drug candidate has been investigated by researchers.
作用機序
The mechanism of action of Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate is not fully understood, but it is believed to work by inhibiting certain enzymes in the body, such as acetylcholinesterase. This inhibition leads to an increase in the concentration of certain neurotransmitters in the brain, which can have various effects on the body.
生化学的および生理学的効果
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has been found to have various biochemical and physiological effects on the body. It has been found to inhibit acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the brain. This can have various effects on the body, including improved cognitive function. Additionally, Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has been found to have anti-inflammatory activity, which can reduce inflammation in the body and potentially treat inflammatory diseases.
実験室実験の利点と制限
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized in the lab. Additionally, it has been found to have various potential applications in the field of medicinal chemistry. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to study its effects on the body.
将来の方向性
There are several future directions for the research on Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate. One direction is to investigate its potential as a treatment for Alzheimer's disease, as it has been found to inhibit acetylcholinesterase. Another direction is to investigate its potential as an anti-cancer agent, as it has exhibited cytotoxic activity against cancer cells. Additionally, further research is needed to fully understand its mechanism of action and its effects on the body.
合成法
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has been synthesized using different methods, including the reaction of 2-amino-2-methyl-1-propanol with ethyl oxalyl chloride, followed by the reaction with acetic anhydride and sodium methoxide. Another method involves the reaction of 2-amino-2-methyl-1-propanol with ethyl oxalate and paraformaldehyde in the presence of acetic acid. The yield of the compound varies depending on the method used.
科学的研究の応用
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has been investigated for its potential use as a drug candidate in various scientific research studies. One study found that Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases. Another study investigated the compound's potential as an anti-cancer agent, and found that it exhibited cytotoxic activity against cancer cells. Additionally, Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit acetylcholinesterase.
特性
IUPAC Name |
methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)6-4-7(12-9-6)8(10)11-3/h5,7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLABALBWZOCJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-isopropyl-4,5-dihydroisoxazole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

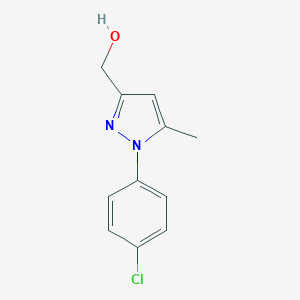

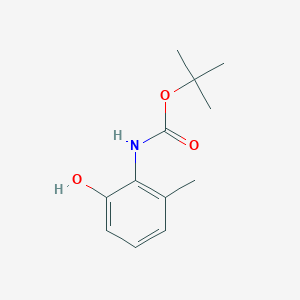
![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
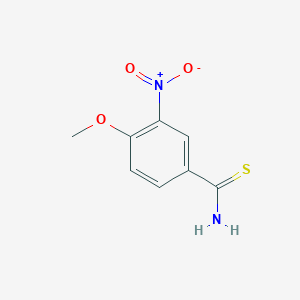
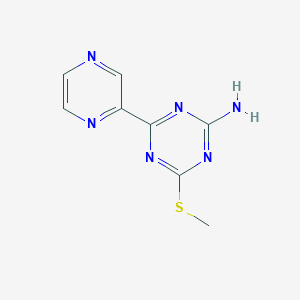
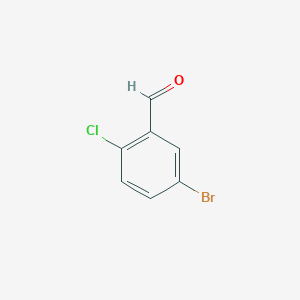
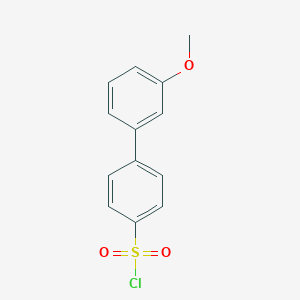
![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)

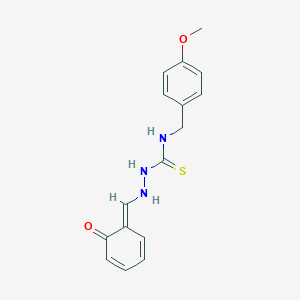
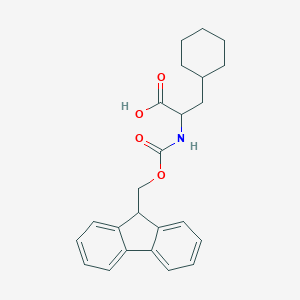
![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)
